5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-[6-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-3-10(15-9)16-5-8-4-7(16)6-17-8/h1-3,7-8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODKCGVAUERLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a bicyclo[2.2.1]heptane core with an oxygen atom at position 2 and a nitrogen atom at position 5, substituted by a 6-(trifluoromethyl)pyridin-2-yl group. This architecture imposes steric and electronic constraints, necessitating precise control over regioselectivity and stereochemistry during synthesis. The trifluoromethyl group on the pyridine ring introduces additional complexity due to its electron-withdrawing nature, which can influence reaction kinetics and intermediate stability.
General Synthetic Strategies
Nucleophilic Displacement Reactions
A predominant method involves the reaction of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with halogenated pyridine derivatives. For example, 2-chloro-6-(trifluoromethyl)pyridine serves as a competent electrophilic partner under basic conditions. In a representative procedure, the hydrochloride salt is deprotonated using triethylamine, enabling nucleophilic attack on the chloropyridine substrate.
Table 1: Reaction Conditions for Nucleophilic Displacement
| Reagent Equivalents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1.5 eq pyridine, 3 eq Et₃N | 130–140 | THF | 62.8 |
| 2.0 eq pyridine, 4 eq Et₃N | 100 | THF | 37.1 |
Sealed-Tube Amination
High-temperature sealed-tube reactions enhance reaction efficiency by preventing volatilization and accelerating kinetics. A patent-derived protocol demonstrates that heating (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with 2-fluoro-6-(trifluoromethyl)pyridine at 140°C for 4 hours in the presence of triethylamine yields the product in 75% isolated yield after silica gel chromatography.
Detailed Methodological Analysis
Optimization of Reaction Parameters
Temperature and Time Dependence
Elevating temperatures from 100°C to 140°C improves conversion rates but risks decomposition of the trifluoromethyl group. Kinetic studies suggest a threshold of 130°C for optimal balance, achieving 85% conversion within 3 hours. Prolonged heating (>6 hours) diminishes yields due to side reactions, such as N-oxide formation or ring-opening of the bicyclic core.
Solvent and Base Selection
Tetrahydrofuran (THF) outperforms dichloromethane or acetonitrile in solubility and reaction homogeneity. Triethylamine is preferred over diisopropylethylamine for its superior nucleophilicity-enhancing effects, though excess base (>4 equivalents) leads to emulsion formation during workup.
Table 2: Solvent and Base Impact on Yield
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Et₃N | 62.8 |
| DCM | DIPEA | 41.2 |
| MeCN | Et₃N | 53.6 |
Stereochemical Considerations
The (1S,4S) configuration of the starting bicyclic amine is retained throughout the reaction, as confirmed by X-ray crystallography of intermediates. Computational modeling (DFT) reveals that the transition state for pyridine incorporation favors axial attack on the nitrogen, preserving the bicyclic structure’s chair-like conformation.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃): Key signals include δ 8.88 (s, 1H, pyridine-H), 7.64 (m, 1H, pyridine-H), 4.77 (d, J = 4.6 Hz, 1H, bridgehead-H), and 3.72 (d, J = 19.8 Hz, 2H, oxa-methylene). The trifluoromethyl group appears as a singlet at δ -62.3 ppm in 19F NMR .
LC-MS (ESI+): m/z 317.1 [M+H]+, consistent with the molecular formula C₁₃H₁₂F₃N₂O.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm, with a retention time of 4.65 minutes.
Chemical Reactions Analysis
Types of Reactions
5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with different properties .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its potential biological activities. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in drug design.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have been evaluated for their inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , showing minimum inhibitory concentrations (MICs) as low as 0.21 μM .
- Anticancer Properties : Research has highlighted the anticancer potential of related compounds, with some exhibiting substantial growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8 . The structural features of 5-[6-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane could similarly contribute to anticancer activity through mechanisms involving apoptosis induction or cell cycle arrest.
Material Science
In addition to its biological applications, this compound may be utilized in the development of advanced materials.
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research into fluorinated materials suggests that these properties can be advantageous in creating coatings or films with superior performance characteristics.
In Silico Studies
Computational modeling and molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies help in understanding the pharmacokinetic properties and optimize the structure for enhanced activity.
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing derivatives of the compound demonstrated its effectiveness against common bacterial strains. The derivatives were tested using standard broth microdilution methods, revealing promising antimicrobial activity that warrants further investigation into their mechanisms of action.
Case Study 2: Anticancer Screening
In a screening process involving multiple cancer cell lines, a specific derivative of the compound exhibited significant cytotoxicity, leading to further exploration of its potential as a chemotherapeutic agent. The findings suggest that modifications to the bicyclic structure can enhance its efficacy.
Mechanism of Action
The mechanism of action of 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. This interaction can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: A simpler analog with a trifluoromethyl group attached to a pyridine ring.
5-(Trifluoromethyl)pyrimidine: Another related compound with a trifluoromethyl group on a pyrimidine ring.
2-Oxa-5-azabicyclo[2.2.1]heptane: The bicyclic core structure without the pyridine and trifluoromethyl substituents.
Uniqueness
5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its trifluoromethyl-substituted pyridine ring and the bicyclic structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Biological Activity
The compound 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and influence biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .
Antimalarial Activity
One notable study investigated the antimalarial properties of related bicyclic compounds, particularly focusing on their interaction with plasmepsin II, an enzyme critical for the survival of malaria parasites. The study reported that certain derivatives demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values indicating effective inhibition .
| Compound | Strain | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5c | D10 | 1.39 | 51.1 |
| 5c | Dd2 | 2.40 | - |
The selectivity index (SI) indicates the compound's safety profile, as higher values suggest lower toxicity to human cells compared to its antimalarial activity.
The proposed mechanisms by which this compound and its derivatives exert their biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of plasmepsin II, disrupting the proteolytic processing of hemoglobin in malaria parasites .
- Receptor Interaction : The trifluoromethyl group enhances binding affinity to specific biological targets, potentially altering receptor-mediated pathways involved in cell signaling .
- Cellular Uptake : Modifications in lipophilicity due to the trifluoromethyl group may facilitate better penetration through cellular membranes, improving bioavailability .
Case Study 1: Antimalarial Efficacy
In a recent experimental study, exo-2-aminomethyl derivatives were synthesized and tested for their antimalarial activity against P. falciparum. The most promising compound exhibited an IC50 value of 810 nM against the chloroquine-sensitive strain D10, demonstrating significant potential for further development as an antimalarial agent .
Case Study 2: Structural Optimization
Another research effort focused on optimizing the structural components of bicyclic compounds to enhance their biological activity. By modifying substituents on the pyridine ring, researchers were able to increase potency against target enzymes while maintaining low cytotoxicity levels .
Q & A
Q. How can the synthesis of 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane be optimized for higher yields?
- Methodological Answer : Key steps include: (i) Protection/deprotection strategies : Use NaOH and CbzCl for carbamate formation (91% yield) . (ii) Reductive cyclization : NaBH₄ in EtOH/THF achieves complete reduction of intermediates . (iii) Catalytic hydrogenation : 10% Pd/C under H₂ removes protecting groups with 100% efficiency .
- Critical Parameters : Temperature control during sulfonation (TsCl, DMAP, Et₃N) and reflux duration in NaOMe/MeOH steps .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify bicyclic scaffold geometry and trifluoromethylpyridine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- Chromatography : HPLC with UV detection at 254 nm to assess purity (>95% threshold) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-term stability : Store at RT in inert solvents (e.g., MeOH, THF) with desiccants to prevent hydrolysis of the oxa-azabicyclo ring .
- Long-term stability : -20°C under argon minimizes decomposition of the trifluoromethyl group .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the bicyclic core during synthesis?
- Methodological Answer :
- Ring-closing pathways : Intramolecular nucleophilic attack by the morpholine oxygen on activated pyridine intermediates, facilitated by SOCl₂/MeOH esterification .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Pd/C with chiral ligands) ensure (1S,4S) configuration .
- Computational validation : DFT studies to model transition states and predict regioselectivity .
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 86% vs. 93%)?
- Methodological Answer :
- Variable analysis : Compare solvent polarity (DMF vs. CH₂Cl₂) and catalyst loading (DMAP at 0.1–1.0 eq.) .
- Reproducibility checklist :
- Strict anhydrous conditions for TsCl-mediated sulfonation.
- Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) .
- Scale-up adjustments : Reduced NaBH₄ addition rate to mitigate exothermic side reactions .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Target prediction : Docking studies suggest affinity for:
- Neurotransmitter receptors : Serotonin (5-HT₃) due to the bicyclic morpholine scaffold .
- Enzymes : Cytochrome P450 isoforms (CYP3A4 inhibition potential) via trifluoromethylpyridine interactions .
- Validation assays : Competitive binding assays with radiolabeled ligands (e.g., [³H]-GR65630 for 5-HT₃) .
Q. How can environmental fate studies be designed to assess the compound’s ecotoxicology?
- Methodological Answer :
- Experimental design :
- Abiotic degradation : Hydrolysis at pH 5–9 (25–50°C) to track trifluoromethyl group stability .
- Biotic degradation : Soil microcosms with LC-MS/MS quantification of metabolites .
- Ecotoxicity endpoints :
- Algal growth inhibition (72-h IC₅₀ using Chlamydomonas reinhardtii).
- Daphnia magna mobility assays (48-h EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
